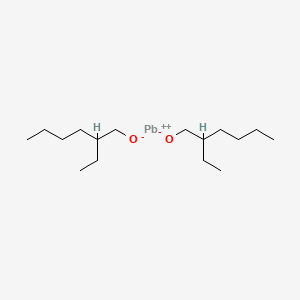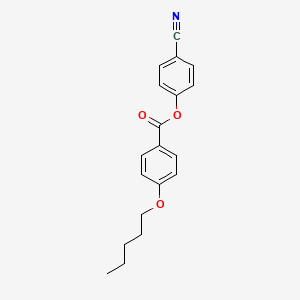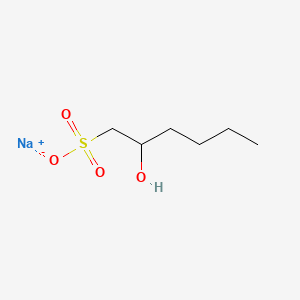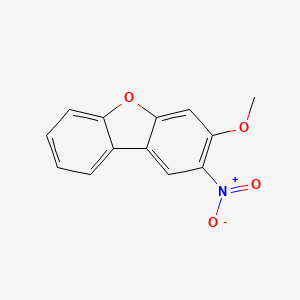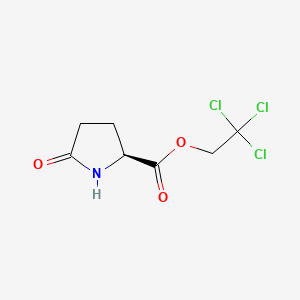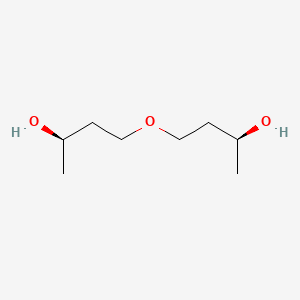
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- is a heterocyclic compound that features a pyridinone core substituted with a methyl group, a nitro group, and a thioether linkage to a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- typically involves multi-step organic reactions. One common approach is to start with a pyridinone derivative, which undergoes nitration to introduce the nitro group. Subsequent steps involve the introduction of the methyl group and the thioether linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functionalizations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity. The scalability of the synthetic route and the availability of starting materials are critical factors in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl and nitro groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic conditions are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects. The thioether linkage and pyridinone core may also contribute to its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone, 5-methyl-4-((4-methylphenyl)thio)-3-nitro-: Similar structure with a different position of the methyl group on the phenyl ring.
2(1H)-Pyridinone, 5-methyl-4-((3-chlorophenyl)thio)-3-nitro-: Similar structure with a chloro group instead of a methyl group on the phenyl ring.
2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-2-nitro-: Similar structure with the nitro group in a different position on the pyridinone ring.
Uniqueness
The unique combination of substituents in 2(1H)-Pyridinone, 5-methyl-4-((3-methylphenyl)thio)-3-nitro- imparts specific chemical and biological properties that may not be present in similar compounds. The position and nature of the substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
172469-80-6 |
|---|---|
Formule moléculaire |
C13H12N2O3S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
5-methyl-4-(3-methylphenyl)sulfanyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-3-5-10(6-8)19-12-9(2)7-14-13(16)11(12)15(17)18/h3-7H,1-2H3,(H,14,16) |
Clé InChI |
YSMQDOIOUVYOKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)SC2=C(C(=O)NC=C2C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
